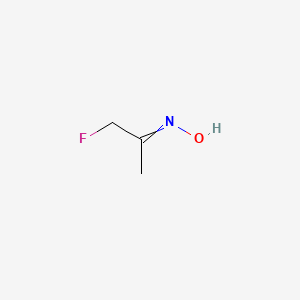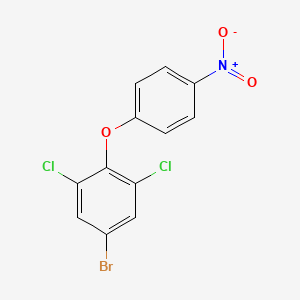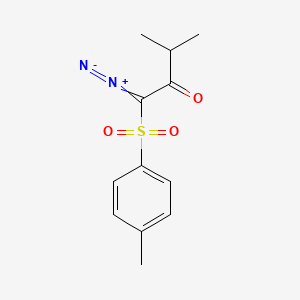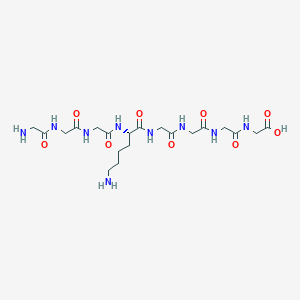
1-Propanesulfonic acid, 3-(dichloroamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanesulfonic acid, 3-(dichloroamino)- is an organic compound with the molecular formula C3H7Cl2NO3S. This compound is characterized by the presence of a sulfonic acid group and a dichloroamino group attached to a propane backbone. It is a versatile chemical used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Propanesulfonic acid, 3-(dichloroamino)- typically involves the reaction of 1,3-propane sultone with a suitable dichloroamine precursor. The reaction conditions often require the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of microchannel reactors to optimize reaction conditions and improve product yield .
Analyse Des Réactions Chimiques
1-Propanesulfonic acid, 3-(dichloroamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichloroamino group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Propanesulfonic acid, 3-(dichloroamino)- finds applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-Propanesulfonic acid, 3-(dichloroamino)- involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the dichloroamino group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Propanesulfonic acid, 3-(dichloroamino)- can be compared with other similar compounds such as:
3-Amino-1-propanesulfonic acid: Lacks the dichloroamino group, leading to different chemical reactivity and applications.
3-(N-morpholino)propanesulfonic acid: Contains a morpholine ring instead of the dichloroamino group, resulting in distinct biological and chemical properties.
Propriétés
Numéro CAS |
372119-41-0 |
|---|---|
Formule moléculaire |
C3H7Cl2NO3S |
Poids moléculaire |
208.06 g/mol |
Nom IUPAC |
3-(dichloroamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C3H7Cl2NO3S/c4-6(5)2-1-3-10(7,8)9/h1-3H2,(H,7,8,9) |
Clé InChI |
JJKVZBZGUZFDAZ-UHFFFAOYSA-N |
SMILES canonique |
C(CN(Cl)Cl)CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanal](/img/structure/B14248379.png)




![Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro-](/img/structure/B14248410.png)


![Cyclohexanone, 2-[(trifluoromethyl)thio]-](/img/structure/B14248431.png)


![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)


